molecular formula C10H11ClFNO B8689858 N-(3-Chloro-4-fluorophenyl)-N-ethylacetamide CAS No. 137858-19-6

N-(3-Chloro-4-fluorophenyl)-N-ethylacetamide

Cat. No.: B8689858
CAS No.: 137858-19-6
M. Wt: 215.65 g/mol
InChI Key: ADQFELCFSUQSSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chloro-4-fluorophenyl)-N-ethylacetamide is a useful research compound. Its molecular formula is C10H11ClFNO and its molecular weight is 215.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

137858-19-6

Molecular Formula

C10H11ClFNO

Molecular Weight

215.65 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-N-ethylacetamide

InChI

InChI=1S/C10H11ClFNO/c1-3-13(7(2)14)8-4-5-10(12)9(11)6-8/h4-6H,3H2,1-2H3

InChI Key

ADQFELCFSUQSSQ-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC(=C(C=C1)F)Cl)C(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-chloro-N-ethyl-4-fluoroaniline (97.4 g, 0.56 mmol) in glacial acetic acid (225 ml) is treated at 5° with acetic anhydride (105 ml, 1.12 mol). The solution is stirred for one hour, then poured on to ice/water (250 ml) and extracted with ethyl acetate (2×200 ml). The combined phases are washed in succession with water (100 ml), 2N sodium hydroxide solution (100 ml), saturated sodium bicarbonate solution (100 ml), water (10 ml) and 10 percent sodium chloride solution (100 ml). The solution is dried over magnesium sulfate and evaporated. The residue is recrystallized from n-hexane. There are obtained 102 g (84.2%) of 3'-chloro-N-ethyl-4'-fluoroacetanilide.
Quantity
97.4 g
Type
reactant
Reaction Step One
Quantity
105 mL
Type
reactant
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
250 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.